molecular formula C17H22N4O3 B6483198 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine CAS No. 1014026-74-4

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B6483198
CAS RN: 1014026-74-4
M. Wt: 330.4 g/mol
InChI Key: XWLYZZYQOCRIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine (MMPP) is an organic compound with a wide range of applications in the scientific field. It is a derivative of piperazine, an organic compound composed of two piperazine rings linked by a methylene bridge. MMPP is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine works by binding to a variety of enzymes, including proteases and kinases. By binding to these enzymes, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine inhibits their activity, which can lead to the inhibition of various biological processes. In addition, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine can also act as an agonist or antagonist of certain receptors, which can lead to the activation or inhibition of various physiological processes.
Biochemical and Physiological Effects
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, leading to the inhibition of various biological processes. In addition, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine can act as an agonist or antagonist of certain receptors, leading to the activation or inhibition of various physiological processes.

Advantages and Limitations for Lab Experiments

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has several limitations. It is not very stable, and it has a limited solubility in water.

Future Directions

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has a wide range of potential applications in the future. It can be used to develop new drugs for the treatment of various diseases, including cancer and HIV. It can also be used to study the structure and function of enzymes and receptors, leading to a better understanding of the biochemical and physiological processes involved in disease. In addition, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine can be used to develop new methods for drug delivery, leading to more effective treatments. Finally, 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine can be used to develop new tools for organic synthesis, leading to the development of new compounds and materials.

Synthesis Methods

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the standard Wittig reaction, the palladium-catalyzed Heck reaction, and the Suzuki coupling reaction. In the Wittig reaction, a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. In the palladium-catalyzed Heck reaction, a palladium catalyst is used to convert an alkyl halide to an alkene. In the Suzuki coupling reaction, an organoboron compound is reacted with an organohalide to form an alkene.

Scientific Research Applications

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a tool in medicinal chemistry. 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine has also been used in the development of drugs for the treatment of various diseases, including cancer and HIV.

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-19-12-13(16(18-19)24-3)17(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYZZYQOCRIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

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